
1-(4-methylbenzyl)-1H-indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Methylbenzyl)piperazine” is a derivative of benzylpiperazine and has been sold as an ingredient in legal recreational drugs known as "party pills" . It has excellent biological properties in anti-helminths, antihistaminic, anticancer, antidepressant, and anti-microbial activity because of its chemical structure .
Synthesis Analysis
A method for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from in-situ-generated azides and terminal alkynes by Cu(I)-catalyzed 1,3 dipolar cycloaddition (the so-called click reaction) is described . The reaction proceeds smoothly in a 1:1 mixture of water and ethanol at room temperature without any additive .
Molecular Structure Analysis
The structure of the compound was established based on 1H, 13C, and 2D NMR spectroscopy and high-resolution mass spectrometry .
Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for synthesis problems . The reaction of 4-(4-methylbenzylidene)-3-phenylisoxazol-5-one with diazomethane proceeds as a double methylene transfer, affording a benzyl-substituted cyclopropane spiro-fused with isoxazol-5-one .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For example, the C3 carbon of the MBB compound displays its characteristic peak at 131.5 ppm . The appearance of a set of peaks at 129.4, 128.5, 127.9, and 126.9 ppm refers to the CH carbons (C11 & C13, C10 & C14, C1 & C5, and C2 & C4) of aromatic rings .
Wissenschaftliche Forschungsanwendungen
Photolysis and Rearrangement Studies
The compound 1-(4-methylbenzyl)-1H-indole-3-carbonitrile has been studied in the context of photolysis and rearrangement processes. In research by Mitchell and Rees (1987), the photolysis of various 1-aryl-1,2,3-triazoles, which are structurally related to 1-(4-methylbenzyl)-1H-indole-3-carbonitrile, was explored. This study provides insights into the behavior of indole derivatives under photolysis, revealing the formation of benz[g] indoles and the potential antiaromatic 1H-azirines as intermediates (Mitchell & Rees, 1987).
Nucleophilic Reactivities of Indoles
Lakhdar et al. (2006) examined the nucleophilic reactivities of indoles, including compounds similar to 1-(4-methylbenzyl)-1H-indole-3-carbonitrile. This study provides valuable information on the reactivity parameters of indoles, contributing to a broader understanding of their chemical behavior (Lakhdar et al., 2006).
Synthesis of Indole Derivatives
Adams et al. (1991) focused on the synthesis of 4-Hydroxy-1H-indole-2-carbonitrile, a compound closely related to 1-(4-methylbenzyl)-1H-indole-3-carbonitrile. This study highlights the challenges and novel approaches in the synthesis of such complex molecules (Adams, Press, & Degan, 1991).
Other Relevant Studies
Several other studies provide additional insights into the applications and properties of compounds structurally similar to 1-(4-methylbenzyl)-1H-indole-3-carbonitrile. These include:
- Boros, Kaldor, and Turnbull (2011) on the scalable synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile (Boros, Kaldor, & Turnbull, 2011).
- Research by Estep (1995) on the efficient synthesis of 4-Hydroxy-1H-indole-2-carbonitrile (Estep, 1995).
- A study by Bautista-Aguilera et al. (2014) focusing on indole derivatives as cholinesterase and monoamine oxidase inhibitors (Bautista-Aguilera et al., 2014).
Safety and Hazards
The safety data sheet for “4-Methylbenzyl isocyanate” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methyl]indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-13-6-8-14(9-7-13)11-19-12-15(10-18)16-4-2-3-5-17(16)19/h2-9,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQUKEPGPUZCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


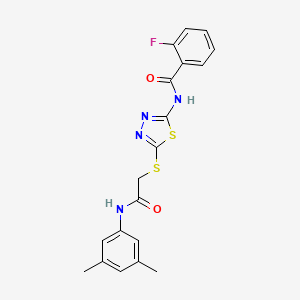
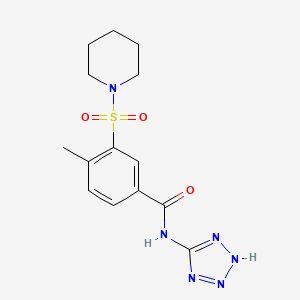
![2-chloro-N-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2989084.png)
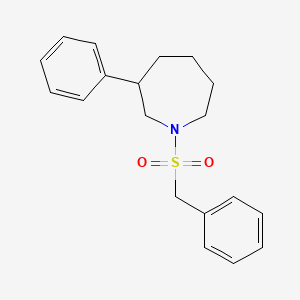

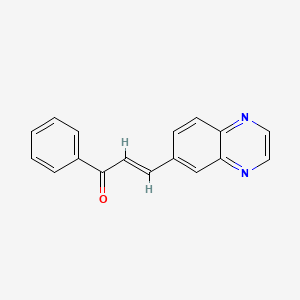
![(Z)-1-(methylsulfonyl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide](/img/structure/B2989089.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2989090.png)
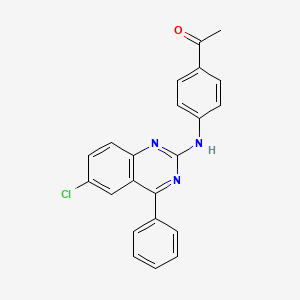

![2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide](/img/structure/B2989097.png)
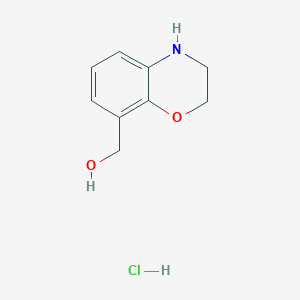
![[3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2989099.png)